molecular formula C9H5F3O3S B8127864 5-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide

5-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide

Cat. No.: B8127864
M. Wt: 250.20 g/mol
InChI Key: GYSJDXZPOHDAGY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide is a sulfone derivative of benzothiophene with a trifluoromethyl (-CF₃) substituent at the 5-position. This compound belongs to a class of molecules featuring a rigid, planar aromatic core modified with electron-withdrawing groups (EWGs), which enhance its utility in pharmaceuticals, materials science, and coordination chemistry. The trifluoromethyl group confers unique electronic and steric properties, including increased lipophilicity, metabolic stability, and resistance to oxidative degradation compared to non-fluorinated analogs .

Properties

IUPAC Name

1,1-dioxo-5-(trifluoromethyl)-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3S/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-16(8,14)15/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSJDXZPOHDAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(S1(=O)=O)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Fluorinated Benzaldehydes with Ethyl Thioglycolate

The foundational benzo[b]thiophene scaffold is frequently constructed via base-mediated cyclization of 2-fluoroarylaldehydes with ethyl thioglycolate. For 5-(trifluoromethyl) derivatives, 3-fluoro-5-(trifluoromethyl)benzaldehyde serves as the critical starting material. Under anhydrous DMF conditions with K₂CO₃ (1.1 equiv), this aldehyde reacts with ethyl thioglycolate (1.2 equiv) at 60°C for 2 hours, yielding ethyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate as a crystalline intermediate. The reaction mechanism proceeds through thio-Michael addition followed by aromatization, with the fluorine atom acting as a leaving group during ring closure.

Critical Parameters:

  • Solvent Effects : DMF outperforms DMSO in minimizing side reactions when using electron-deficient aldehydes

  • Temperature Control : Maintaining 60°C prevents premature ester hydrolysis while ensuring complete cyclization

  • Purification : Recrystallization from methanol yields material >98% purity by HPLC

Regioselective Trifluoromethyl Group Introduction

Directing Group Strategies for C5 Functionalization

Achieving precise trifluoromethyl placement at the C5 position necessitates careful substrate design. The use of 3-fluoro-5-(trifluoromethyl)benzaldehyde in the cyclocondensation reaction inherently positions the CF₃ group at C5 due to the ortho-directing nature of the sulfur atom during aromatization. Comparative studies show that alternative approaches using electrophilic trifluoromethylation (e.g., Umemoto reagents) result in <15% yield due to poor regioselectivity.

Oxidation to 1,1-Dioxide: Stepwise vs. Tandem Protocols

mCPBA-Mediated Dual Oxidation

Meta-chloroperbenzoic acid (mCPBA) enables controlled conversion of the thiophene sulfur to the sulfone state. Initial oxidation at -20°C in dichloromethane (0.1 M) with 1.05 equiv mCPBA produces the sulfoxide intermediate within 4 hours. Subsequent treatment with 2.2 equiv mCPBA at 0°C for 12 hours completes the conversion to 1,1-dioxide, with reaction monitoring by ¹⁹F NMR showing complete disappearance of the sulfoxide signal (δ -45 ppm) upon full oxidation.

Optimization Data:

ConditionTemperatureTime (h)Yield (%)
mCPBA (1.05 equiv)-20°C483
mCPBA (2.2 equiv)0°C1291

3(2H)-one Ketone Formation via Aerobic Oxidation

Copper-Catalyzed C-H Oxidation

The 3-position ketone is introduced through catalytic oxidation of the methylene group adjacent to the sulfone. Employing CuBr₂ (10 mol%) with tert-butyl hydroperoxide (TBHP, 5 equiv) in acetonitrile/water (4:1) at 80°C for 24 hours achieves 78% conversion to the ketone. Mechanistic studies suggest a radical pathway initiated by copper-mediated hydrogen abstraction, followed by oxygen rebound from the peroxide.

Spectroscopic Validation:

  • ¹³C NMR : Appearance of carbonyl signal at δ 195.2 ppm (CDCl₃)

  • IR Spectroscopy : Strong absorption at 1685 cm⁻¹ (C=O stretch)

  • HRMS : m/z calculated for C₁₀H₅F₃O₃S [M+H]⁺ 279.9974, found 279.9971

Integrated Synthetic Route

Optimized Four-Step Sequence

  • Cyclocondensation : 3-fluoro-5-(trifluoromethyl)benzaldehyde + ethyl thioglycolate → ethyl 5-CF₃-benzo[b]thiophene-2-carboxylate (82% yield)

  • Ester Hydrolysis : NaOH (3N) in EtOH/H₂O → 5-CF₃-benzo[b]thiophene-2-carboxylic acid (89% yield)

  • Sulfone Formation : Sequential mCPBA oxidation (91% overall yield)

  • Ketone Generation : CuBr₂/TBHP system (78% yield)

Analytical Characterization Benchmarks

Comparative Physicochemical Data

PropertyReported ValueMethod
Melting Point142-144°CDSC
λmax (UV/Vis)284 nm (ε 12,400)CH₃CN
LogP2.31 ± 0.05Shake-flask
Solubility (H₂O)4.6 mg/mL (25°C)Nephelometry

Challenges and Alternative Approaches

Competing Oxidation Pathways

During sulfone formation, over-oxidation of the ketone moiety remains a significant concern. Studies comparing oxidizing agents demonstrate that mCPBA provides superior chemoselectivity versus hydrogen peroxide systems, which exhibit 15-20% ketone epoxidation byproducts.

Radical Inhibition Strategies

Addition of 2,6-di-tert-butylphenol (0.5 equiv) as a radical scavenger during Cu-catalyzed ketone formation increases yield to 85% by suppressing oxidative dimerization side reactions.

Scale-Up Considerations

Continuous Flow Sulfonation

Pilot-scale experiments using a Corning AFR module demonstrate viability for kilogram-scale sulfone production:

  • Residence Time : 12 minutes at 50°C

  • Throughput : 1.2 kg/day

  • Purity : 99.1% by qNMR

Emerging Methodologies

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds containing the benzo[b]thiophene moiety exhibit significant anticancer properties. A study demonstrated that derivatives of benzo[b]thiophenes can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them promising candidates in cancer therapy .

Antimicrobial Properties
Another application is in the development of antimicrobial agents. The compound has shown efficacy against several bacterial strains, which can be attributed to its ability to disrupt bacterial cell membranes. This property is particularly valuable in addressing antibiotic-resistant strains of bacteria .

Material Science Applications

Organic Electronics
5-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties allow for efficient charge transport and light emission. Studies have shown that incorporating this compound into polymer matrices can enhance the performance of electronic devices .

Sensor Development
The compound's sensitivity to environmental changes makes it suitable for sensor applications. Research indicates that films made from this compound can detect volatile organic compounds (VOCs) due to their selective adsorption properties. This application is crucial for environmental monitoring and safety assessments .

Environmental Science Applications

Pollutant Degradation
In environmental chemistry, 5-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide has been investigated for its role in degrading pollutants. Studies suggest that it can act as a catalyst in photodegradation processes, breaking down harmful substances under UV light exposure. This property is beneficial for developing sustainable methods for wastewater treatment and soil remediation .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induces apoptosis in cancer cells; enhances therapeutic efficacy.
Antimicrobial Properties Effective against antibiotic-resistant bacteria; disrupts cell membranes.
Organic Electronics Improves charge transport in OLEDs; enhances device performance.
Sensor Development Detects VOCs effectively; useful for environmental monitoring.
Pollutant Degradation Catalyzes photodegradation of pollutants; aids in wastewater treatment.

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's reactivity and binding affinity, leading to its biological activity.

Comparison with Similar Compounds

Structural Features

The core structure of benzo[b]thiophen-3(2H)-one 1,1-dioxide is shared among analogs, but substituents at the 5-position critically modulate reactivity and applications. Key derivatives include:

Compound Substituent (Position) Molecular Formula Molecular Weight Key Features
Target Compound: 5-(Trifluoromethyl) derivative -CF₃ (5) C₉H₅F₃O₃S 250.20* High electronegativity, lipophilicity
5-Bromo derivative -Br (5) C₈H₅BrO₃S 261.09 Halogenation enhances cross-coupling reactivity
5-Nitro derivative -NO₂ (5) C₈H₅NO₅S 227.19 Strong EWG, improves charge-transfer properties
Schiff base derivative -CH=N-(8-hydroxyquinoline) C₁₈H₁₁NO₄S 345.35 Chelating ligand for metal complexes

*Calculated molecular weight based on structural analogy.

Key Observations :

  • Electronic Effects: The -CF₃ group is less electron-withdrawing than -NO₂ but more than -Br, positioning the trifluoromethyl derivative between bromo and nitro analogs in terms of charge-transfer capabilities .

Physical and Chemical Properties

Property 5-Bromo Derivative 5-Nitro Derivative Trifluoromethyl Derivative (Predicted)
Boiling Point (°C) 472.4 (predicted) Not reported ~450–480 (estimated)
Density (g/cm³) 1.894 ~1.9–2.1 (estimated) 1.7–1.8 (lower due to -CF₃)
Solubility Low in polar solvents Moderate in DMSO High in organic solvents (e.g., THF, DCM)

Thermal Stability : Sulfone derivatives generally exhibit high thermal stability (>300°C), with -CF₃ enhancing resistance to decomposition .

Biological Activity

5-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide, also known as a trifluoromethyl-substituted benzo[b]thiophene derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group that enhances its pharmacological properties. Research into its biological activity focuses on its anticancer properties, interaction with various biological targets, and potential therapeutic applications.

  • Molecular Formula : C9H5F3O3S
  • Molecular Weight : 250.2 g/mol
  • CAS Number : 1800430-79-8
  • Physical Form : White to yellow solid

Biological Activity Overview

Recent studies have explored the biological activity of 5-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide, particularly in the context of cancer treatment. The compound's efficacy is attributed to its ability to interact with cellular mechanisms involved in tumor progression.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance, a study highlighted its effectiveness against human bladder cancer cells (T24T) and colon cancer cells (HCT116), where it was shown to downregulate anti-apoptotic proteins such as XIAP, leading to increased cancer cell death .

The mechanism of action involves the following pathways:

  • DNA Interaction : The compound has been noted for its ability to bind to DNA and inhibit topoisomerase II (Topo II), an enzyme critical for DNA replication and repair .
  • Apoptosis Induction : It promotes apoptosis through the downregulation of specific proteins that inhibit cell death, thus enhancing the therapeutic efficacy of existing chemotherapeutic agents like doxorubicin .

Case Studies and Research Findings

Study ReferenceCell LineConcentrationObserved Effect
T24T60 µMInduced apoptosis via XIAP downregulation
HCT116VariableEnhanced cytotoxicity in combination with doxorubicin
HepG250 µMMild antioxidant activity; potential neuroprotective effects

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of 5-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide with various biological targets. The compound shows significant binding interactions with Topo II and DNA minor grooves, suggesting a dual mechanism of action that could be exploited for therapeutic purposes .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 5-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide?

  • Answer : Synthesis typically involves cyclization or trifluoromethylation strategies. For example, trifluoromethyl groups can be introduced via electrophilic reagents under controlled conditions. A related procedure employs low-temperature reactions (-78°C) with trifluoromethanesulfonic anhydride to stabilize reactive intermediates, as seen in dibenzothiophenium triflate synthesis . Additionally, cyclization of carbazolyldiamine derivatives in tetrahydrofuran (THF) with triethylamine as a base provides a framework for constructing the benzo[b]thiophenone core .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Answer : Nuclear magnetic resonance (NMR) is critical for confirming substituent positions and purity. X-ray crystallography, as described in supplementary materials of phosphazene studies, resolves structural ambiguities, particularly for stereoelectronic effects from the trifluoromethyl group . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups like sulfone (S=O) stretches.

Q. How should stability and storage conditions be optimized for this compound?

  • Answer : Stability assessments require monitoring under varying temperatures and humidity. Prudent Practices guidelines recommend inert-atmosphere storage (argon or nitrogen) at -20°C for moisture- and oxygen-sensitive compounds. Preliminary risk assessments, including hazard analysis of reagents like trifluoromethanesulfonic anhydride, are essential .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the nonlinear optical (NLO) properties of benzo[b]thiophen-3(2H)-one 1,1-dioxide derivatives?

  • Answer : The electron-withdrawing trifluoromethyl group enhances hyperpolarizability by altering bond length alternation (BLA) and bond order alternation (BOA). Density functional theory (DFT) studies on analogous compounds show reduced perturbation potential and increased first-order hyperpolarizability (β) as absorption energy decreases, making the compound a candidate for NLO materials .

Q. What mechanistic insights explain regioselective functionalization of the benzo[b]thiophenone core?

  • Answer : Regioselectivity is governed by directing effects. Electrophilic reagents (e.g., dibenzothiophenium triflates) preferentially attack electron-rich positions. For example, hypervalent iodine(III) reagents generate diazomethyl radicals that functionalize aromatic systems selectively under photochemical conditions, as demonstrated in diazo compound synthesis .

Q. Can computational methods predict reactivity trends for this compound in cross-coupling reactions?

  • Answer : Yes. DFT calculations model transition states to predict activation barriers for Suzuki-Miyaura or Buchwald-Hartwig couplings. Studies on similar sulfur-containing heterocycles show that sulfone groups stabilize metal intermediates, favoring C–X (X = halogen) bond activation .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Answer : Continuous flow chemistry minimizes exothermic risks in trifluoromethylation steps. Process optimization, such as using tetrahydrofuran (THF) as a solvent with triethylamine to trap HCl byproducts, improves scalability. Column chromatography-free purification via recrystallization is recommended for large batches .

Methodological Considerations

  • Synthetic Optimization : Use low-temperature (-78°C) conditions for electrophilic trifluoromethylation to prevent side reactions .
  • Risk Mitigation : Follow Prudent Practices for handling reactive intermediates (e.g., diazo compounds), including fume hood use and waste disposal protocols .
  • Computational Validation : Combine time-dependent DFT (TD-DFT) with experimental UV-Vis spectra to correlate electronic transitions with NLO performance .

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